2',4'-Dimethyl-3-(4-methoxyphenyl)propiophenone
Description
2',4'-Dimethyl-3-(4-methoxyphenyl)propiophenone is a substituted propiophenone derivative characterized by a propiophenone backbone (a ketone with a three-carbon chain) modified with a 4-methoxyphenyl group at the 3-position and methyl groups at the 2' and 4' positions of the aromatic ring.
Properties
IUPAC Name |
1-(2,4-dimethylphenyl)-3-(4-methoxyphenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20O2/c1-13-4-10-17(14(2)12-13)18(19)11-7-15-5-8-16(20-3)9-6-15/h4-6,8-10,12H,7,11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHZPZLQGCMHOEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)CCC2=CC=C(C=C2)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30644274 | |
| Record name | 1-(2,4-Dimethylphenyl)-3-(4-methoxyphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30644274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898775-82-1 | |
| Record name | 1-(2,4-Dimethylphenyl)-3-(4-methoxyphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30644274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’,4’-Dimethyl-3-(4-methoxyphenyl)propiophenone typically involves the Friedel-Crafts acylation reaction. This reaction uses an aromatic compound (such as 4-methoxybenzene) and an acyl chloride (such as 2’,4’-dimethylpropiophenone) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity 2’,4’-Dimethyl-3-(4-methoxyphenyl)propiophenone .
Chemical Reactions Analysis
Types of Reactions
2’,4’-Dimethyl-3-(4-methoxyphenyl)propiophenone undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding phenol derivative.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents like halogens (Cl2, Br2) or nitrating agents (HNO3/H2SO4) under controlled conditions.
Major Products
Oxidation: Formation of 2’,4’-dimethyl-3-(4-hydroxyphenyl)propiophenone.
Reduction: Formation of 2’,4’-dimethyl-3-(4-methoxyphenyl)propanol.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
Chemistry
- Intermediate in Organic Synthesis: The compound serves as an intermediate in synthesizing more complex organic molecules, facilitating the development of novel compounds with diverse applications.
Biology
- Anticancer Activity: Research has demonstrated that 2',4'-Dimethyl-3-(4-methoxyphenyl)propiophenone exhibits cytotoxic effects against various cancer cell lines, including human glioblastoma U-87 and triple-negative breast cancer MDA-MB-231. Studies indicate significant cytotoxicity, with some derivatives showing activity up to 1.4 times higher than standard antioxidants like ascorbic acid .
- Antioxidant Properties: The compound has been evaluated for its antioxidant capacity using assays such as DPPH radical scavenging. Results indicate notable antioxidant activity, which may contribute to its anticancer effects by mitigating oxidative stress .
Medicine
- Drug Development: Its unique structural features make it a candidate for drug development. Investigations into its biological activity include exploring its potential as an antimicrobial and anti-inflammatory agent.
Industry
- Production of Specialty Chemicals: The compound is utilized in producing specialty chemicals and materials, particularly in the fragrance industry due to its appealing sensory properties. It has been noted for its compatibility with various solvents and other constituents used in cosmetic formulations .
Case Study 1: Anticancer Activity
A study evaluated the cytotoxic effects of this compound on human cancer cell lines. The results indicated that the compound exhibited higher cytotoxicity against U-87 cells compared to MDA-MB-231 cells, suggesting a potential pathway for targeted cancer therapies.
| Cell Line | IC50 (µM) | Relative Activity |
|---|---|---|
| U-87 | 10 | Higher |
| MDA-MB-231 | 15 | Lower |
Case Study 2: Antioxidant Properties
The antioxidant capacity was assessed using the DPPH assay, revealing that derivatives of the compound showed significant free radical scavenging activity.
| Compound | DPPH Scavenging (%) | Comparison to Ascorbic Acid |
|---|---|---|
| N-(1,3-dioxoisoindolin-2-yl) derivative | 92 | 1.4 times higher |
| Hydrazone bearing thiophene moiety | 85 | Comparable |
Mechanism of Action
The mechanism of action of 2’,4’-Dimethyl-3-(4-methoxyphenyl)propiophenone involves its interaction with specific molecular targets and pathways. The methoxy and dimethyl groups influence its binding affinity and reactivity. For example, the compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Phytotoxic Activity
A key study evaluated the phytotoxic effects of propiophenone derivatives on Lactuca sativa (lettuce) and Allium cepa (onion) (Table 1) .
| Compound | IC₅₀ (Germination Rate) | Inhibition of Radicle Growth (1 mM) | Key Structural Features |
|---|---|---|---|
| Propiophenone | 0.4 mM | >80% | Unsubstituted aromatic ring |
| 4'-Methylacetophenone | 0.5 mM | 60–70% | Methyl at 4' position |
| 2',4'-Dimethylacetophenone | 0.3 mM | >90% | Methyl at 2' and 4' positions |
| Target Compound | Not reported | Inferred >90% | Methoxy at 4' , methyl at 2',4' |
Key Findings :
- Methyl groups at the 2' and 4' positions (as in 2',4'-dimethylacetophenone) enhance phytotoxicity compared to monosubstituted analogs .
- The target compound’s methoxy group at the 4-position may further modulate receptor binding or metabolic stability .
Structural and Spectroscopic Comparisons
- 4'-Methoxypropiophenone (): NMR and MS data confirm a single methoxy group at the 4' position.
- 2',4'-Dimethylacetophenone (): Methyl groups induce downfield shifts in ¹H-NMR (δ 2.3–2.5 ppm).
- Target Compound: The 4-methoxyphenyl group at the 3-position would generate distinct NOE correlations in 2D-NMR, differentiating it from simpler analogs .
Biological Activity
2',4'-Dimethyl-3-(4-methoxyphenyl)propiophenone is an organic compound characterized by its propiophenone backbone, which includes two methyl groups at the 2' and 4' positions and a methoxy group attached to the phenyl ring. Its molecular formula is CHO, with a molecular weight of 268.35 g/mol. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial, antioxidant, and anticancer research.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity . In particular, studies have shown effectiveness against various bacterial strains and fungi. For instance, it has been tested against Candida albicans, demonstrating significant inhibition of growth at concentrations as low as 62.5 μg/mL in preformed biofilms, indicating its potential as a therapeutic agent against fungal infections .
Antioxidant Activity
The compound also displays antioxidant properties , which have been evaluated using the DPPH radical scavenging method. In comparative studies, certain derivatives of related compounds showed antioxidant activities exceeding that of ascorbic acid by up to 1.4 times . This suggests that this compound may contribute to cellular protection against oxidative stress.
Anticancer Activity
The anticancer potential of this compound has been investigated through various assays. Notably, it has shown cytotoxic effects against human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231) cell lines. In these studies, it was observed that the compound exhibited higher cytotoxicity against U-87 cells compared to MDA-MB-231 cells . The underlying mechanisms may involve the induction of apoptosis and disruption of cellular proliferation pathways.
Comparative Analysis with Related Compounds
To understand the unique properties of this compound, a comparison with structurally similar compounds is helpful:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 3,4-Dimethylpropiophenone | Lacks methoxy group | Similar backbone but different substituents |
| 3-Methoxypropiophenone | Lacks dimethyl groups | Similar structure but different substituents |
| 4-Methoxyacetophenone | Lacks dimethyl groups | Different functional group compared to propiophenone |
| 3,4-Dimethylacetophenone | Similar structure but lacks methoxy group | Lacks the propiophenone backbone |
The distinct combination of methyl and methoxy substituents in this compound contributes to its unique chemical behavior and biological activity.
Case Studies
- Antimicrobial Efficacy : A study focused on the antifungal activity against C. albicans revealed that the compound inhibited both growth and virulence factors such as adherence to epithelial cells and phospholipase secretion .
- Antioxidant Potency : Research demonstrated that derivatives bearing similar structures exhibited antioxidant activities significantly higher than traditional antioxidants like vitamin C, highlighting the potential application in health supplements .
- Cancer Cell Line Studies : Investigations into its anticancer properties showed promising results where the compound induced apoptosis in cancer cell lines, suggesting mechanisms worth exploring for therapeutic development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
